(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide
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Overview
Description
The compound contains a benzothiazole group, which is a type of heterocyclic compound. This group is often found in drugs and dyes . The compound also contains a sulfonamide group, which is commonly found in antibiotics .
Molecular Structure Analysis
The benzothiazole group is a planar, aromatic system, which allows for efficient π-π interactions . The sulfonamide group can form hydrogen bonds, which can be important for its biological activity .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of reactions, including alkylation, acylation, and halogenation . Sulfonamides can react with bases to form salts, and with acids to form acid derivatives .Scientific Research Applications
Cardiac Electrophysiological Activity
- Sulfonamide derivatives have been synthesized and evaluated for their cardiac electrophysiological activity, indicating potential applications as selective class III agents for cardiac arrhythmias. This suggests a possible research application of similar compounds in developing new therapeutic agents for heart-related conditions (Morgan et al., 1990).
Anticancer Activity
- Certain sulfonamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These findings point towards the potential of sulfonamide-based compounds in cancer research and therapy (Ravinaik et al., 2021).
Antimalarial and COVID-19 Drug Research
- Sulfonamide derivatives have been investigated for their antimalarial activity and potential application as COVID-19 therapeutic agents through computational calculations and molecular docking studies. This highlights the versatility of sulfonamide compounds in addressing various infectious diseases (Fahim & Ismael, 2021).
Microbial Studies
- Research on sulfonamide derivatives has also explored their antimicrobial and antifungal properties, indicating their potential as bases for developing new antimicrobial agents (Patel et al., 2009).
Synthetic Methodologies
- Studies have focused on the synthesis of sulfonamide compounds with potential biological and pharmacological activities, illustrating the ongoing interest in developing new synthetic methodologies for creating bioactive molecules (Jagtap et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-17-8-7-11-21-22(17)27(3)24(31-21)25-23(28)19-9-5-6-10-20(19)26-32(29,30)18-14-12-16(2)13-15-18/h5-15,26H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJXTCWSRZHDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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